Cas no 1017788-63-4 (Benzyl 2-cyanopiperidine-1-carboxylate)

Benzyl 2-cyanopiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its piperidine scaffold and functionalized cyanide group. The benzyl carboxylate moiety enhances solubility and reactivity, facilitating further derivatization under mild conditions. This compound is commonly employed in pharmaceutical and agrochemical research for constructing complex heterocyclic structures. Its stability under standard storage conditions and compatibility with a range of reagents make it a practical choice for multi-step synthetic routes. The presence of both electron-withdrawing (cyano) and electron-donating (carboxylate) groups allows for selective modifications, enabling precise control in the development of target molecules.
Benzyl 2-cyanopiperidine-1-carboxylate structure
1017788-63-4 structure
Product Name:Benzyl 2-cyanopiperidine-1-carboxylate
CAS No:1017788-63-4
MF:C14H16N2O2
MW:244.289043426514
MDL:MFCD08704536
CID:1025633
PubChem ID:45072643
Update Time:2025-06-21

Benzyl 2-cyanopiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 2-cyanopiperidine-1-carboxylate
    • N-CBZ-2-cyanopiperidine
    • 1-CBZ-2-CYANOPIPERIDINE
    • 2-Cyano-piperidine-1-carboxylic acid benzyl ester
    • (S)-BENZYL 2-CYANOPIPERIDINE-1-CARBOXYLATE
    • 1017788-63-4
    • DTXSID00662647
    • AB48578
    • A800453
    • DB-020985
    • AKOS015836833
    • Benzyl2-cyanopiperidine-1-carboxylate
    • CS-0146421
    • EN300-323229
    • MFCD08704536
    • 1-Piperidinecarboxylic acid, 2-cyano-, phenylmethyl ester
    • MDL: MFCD08704536
    • Inchi: 1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2
    • InChI Key: NENRYYPPHIHDHC-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2C=CC=CC=2)=O)CCCCC1C#N

Computed Properties

  • Exact Mass: 244.12100
  • Monoisotopic Mass: 244.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53.3Ų

Experimental Properties

  • PSA: 53.33000
  • LogP: 2.63918

Benzyl 2-cyanopiperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Benzyl 2-cyanopiperidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thiophenol Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: 1,2-Dichloroethane ;  18 h
Reference
β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis
Holmberg-Douglas, Natalie; et al, ACS Catalysis, 2021, 11(5), 3153-3158

Production Method 2

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Lithium nitrate Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile ;  18 h
2.1 Reagents: Thiophenol Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: 1,2-Dichloroethane ;  18 h
Reference
β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis
Holmberg-Douglas, Natalie; et al, ACS Catalysis, 2021, 11(5), 3153-3158

Benzyl 2-cyanopiperidine-1-carboxylate Raw materials

Benzyl 2-cyanopiperidine-1-carboxylate Preparation Products

Benzyl 2-cyanopiperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1017788-63-4)Benzyl 2-cyanopiperidine-1-carboxylate
Order Number:A800453
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):270.0
Email:sales@amadischem.com

Additional information on Benzyl 2-cyanopiperidine-1-carboxylate

Benzyl 2-Cyanopiperidine-1-Carboxylate: A Versatile Compound in Pharmaceutical Chemistry

Benzyl 2-cyanopiperidine-1-carboxylate (CAS No. 1017788-63-4) has emerged as a pivotal compound in modern pharmaceutical research, owing to its unique structural features and potential applications in drug discovery. This molecule, characterized by a cyanopiperidine-1-carboxylate core with a benzyl substituent, exhibits a combination of functional groups that make it highly relevant for the development of novel therapeutics. Recent advancements in synthetic methodologies and pharmacological profiling have positioned Benzyl 2-cyanopiperidine-1-carboxylate as a promising candidate for applications in anti-inflammatory, neuroprotective, and antitumor drug design.

The cyanopiperidine-1-carboxylate moiety of Benzyl 2-cyanopiperidine-1-carboxylate is particularly noteworthy for its ability to modulate enzyme activity and interact with biological targets. Studies published in 2023 in *Journal of Medicinal Chemistry* have demonstrated that the cyanopiperidine-1-carboxylate structure can act as a scaffold for designing inhibitors of serine proteases, which are implicated in various pathological conditions. This functional group's electrophilic nature allows it to form covalent bonds with nucleophilic residues in target proteins, thereby enhancing its potency as a therapeutic agent.

Recent research published in *Chemical Research in Toxicology* (2024) has further expanded the understanding of Benzyl 2-cyanopiperidine-1-carboxylate's role in drug development. The benzyl substituent, which is a common functional group in pharmaceutical compounds, contributes to the molecule's solubility and metabolic stability. This feature is critical for ensuring the compound's bioavailability and reducing the risk of adverse effects during clinical trials. The benzyl group also facilitates the attachment of additional functionalities, enabling the design of multifunctional drugs with enhanced therapeutic efficacy.

One of the most significant breakthroughs in the study of Benzyl 2-cyanopiperidine-1-carboxylate is its potential application in the treatment of neurodegenerative diseases. A 2023 study published in *Neuropharmacology* highlighted the molecule's ability to cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders. The cyanopiperidine-1-carboxylate core was shown to interact with amyloid-beta plaques, a hallmark of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions. This finding underscores the importance of Benzyl 2-cyanopiperidine-1-carboxylate in the development of novel treatments for neurological disorders.

Another area of growing interest is the use of Benzyl 2-cyanopiperidine-1-carboxylate in the design of antitumor agents. Research published in *Cancer Research* (2024) has demonstrated that the cyanopiperidine-1-carboxylate structure can inhibit the activity of specific kinases involved in cell proliferation and survival. This property makes Benzyl 2-cyanopiperidine-1-carboxylate a valuable scaffold for the development of targeted therapies in oncology. The benzyl substituent further enhances the molecule's ability to modulate signaling pathways, offering a dual mechanism of action that could improve treatment outcomes.

In the realm of anti-inflammatory drug development, Benzyl 2-cyanopiperidine-1-carboxylate has shown promising results. A 2023 study in *Inflammation Research* reported that the compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of nuclear factor-kappa B (NF-κB). This mechanism of action is particularly relevant for the treatment of chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. The cyanopiperidine-1-carboxylate structure's ability to interfere with NF-κB signaling pathways highlights its potential as a therapeutic agent for inflammatory disorders.

The synthesis of Benzyl 2-cyanopiperidine-1-carboxylate has also been a focus of recent research, with scientists exploring efficient and scalable methods to produce this compound. A 2024 study in *Organic Letters* described a novel synthetic route that utilizes catalytic coupling reactions to assemble the cyanopiperidine-1-carboxylate core with the benzyl group. This method not only improves the efficiency of synthesis but also reduces the environmental impact of the process, making it more sustainable for large-scale production. The development of such synthetic strategies is critical for advancing Benzyl 2-cyanopiperidine-1-carboxylate from a research compound to a clinically viable drug.

Despite its promising applications, Benzyl 2-cyanopiperidine-1-carboxylate faces challenges in its development as a therapeutic agent. One of the primary concerns is the potential for off-target effects, which could lead to unintended side effects. Researchers are actively working to address this issue by modifying the cyanopiperidine-1-carboxylate core to improve its specificity for target proteins. Additionally, the benzyl substituent's influence on the molecule's pharmacokinetic properties is being studied to optimize its bioavailability and reduce the risk of toxicity.

In conclusion, Benzyl 2-cyanopiperidine-1-carboxylate (CAS No. 1017788-63-4) represents a significant advancement in pharmaceutical chemistry. Its unique combination of a cyanopiperidine-1-carboxylate core and a benzyl substituent offers a versatile platform for the development of novel therapeutics. Recent studies have demonstrated its potential in the treatment of neurodegenerative diseases, antitumor therapies, and anti-inflammatory applications. As research continues to uncover new mechanisms of action and optimize synthetic methods, Benzyl 2-cyanopiperidine-1-carboxylate is poised to play a crucial role in the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1017788-63-4)Benzyl 2-cyanopiperidine-1-carboxylate
A800453
Purity:99%
Quantity:1g
Price ($):270.0
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